1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
Description
Properties
CAS No. |
920019-69-8 |
|---|---|
Molecular Formula |
C14H9Cl2N3O2 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
1-[(2,6-dichloropyridin-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-11-6-5-8(13(16)17-11)7-19-10-4-2-1-3-9(10)12(18-19)14(20)21/h1-6H,7H2,(H,20,21) |
InChI Key |
XFWGYWBUKLNKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(N=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Indazole Derivatives
This method involves the reaction of indazole derivatives with 2,6-dichloropyridine in the presence of a suitable coupling agent.
- Reagents: Indazole-3-carboxylic acid, 2,6-dichloropyridine, coupling agent (e.g., EDC or DCC).
- Solvent: Dimethylformamide (DMF) or dichloromethane.
- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (30–50 °C) for several hours.
- Yields can vary but often range from 60% to 85%.
- Purification is achieved through recrystallization or column chromatography.
Method 2: Methylation of Indazole-3-carboxylic Acid
This method utilizes methylating agents to form the desired product through a two-step process.
- Step 1: Methylation of indazole-3-carboxylic acid using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).
- Conditions: Reflux in an organic solvent like acetone or DMF.
- Yield: Approximately 70% for the methylated intermediate.
- Step 2: Coupling with 2,6-dichloropyridine.
- Follow similar conditions as Method 1 for coupling.
- Final yields can reach up to 80% after purification.
Method 3: One-Pot Synthesis
A more recent approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel.
- Reagents: Indazole, 2,6-dichloropyridine, and appropriate reagents for functional group transformations.
- Conditions: The reaction is conducted under microwave irradiation or conventional heating to enhance yields and reduce reaction times.
- This method can achieve yields upwards of 90%, with purification typically done via crystallization or extraction methods.
The following table summarizes the key aspects of each preparation method:
| Method | Key Reagents | Yield (%) | Conditions | Purification Method |
|---|---|---|---|---|
| Direct Synthesis | Indazole derivatives, EDC/DCC | 60–85 | Room temperature | Recrystallization |
| Methylation | Methyl iodide, potassium carbonate | ~70 | Reflux | Column chromatography |
| One-Pot Synthesis | Indazole, dichloropyridine | >90 | Microwave/conventional heating | Crystallization/extraction |
The preparation of 1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid can be achieved through various methods, each with its advantages and limitations regarding yield and complexity. The choice of method may depend on available reagents, desired yield, and specific application requirements in research or industrial settings.
Biological Activity
The compound 1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a notable member of the indazole family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound features a dichloropyridine moiety linked to an indazole core through a methylene bridge, with a carboxylic acid functional group at the 3-position of the indazole. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including our compound of interest.
Case Studies and Research Findings
- Inhibition of Kinases : A study evaluated the inhibitory effects of various indazole derivatives on kinases involved in cancer progression. The compound demonstrated significant inhibitory activity against Polo-like kinase 4 (PLK4), with IC50 values in the low nanomolar range, indicating strong potential for cancer therapy .
- Cell Line Studies : In vitro assays using HCT116 colon cancer cell lines showed that derivatives similar to our compound exhibited potent anti-proliferative effects, with IC50 values ranging from single-digit nanomolar to micromolar levels .
- Mechanism of Action : The proposed mechanism involves the interaction of the indazole scaffold with key enzymes and receptors involved in tumor growth and survival pathways. Specifically, the compound was noted to inhibit pathways associated with cell cycle regulation and apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the indazole ring and the pyridine moiety.
| Substituent Position | Effect on Activity |
|---|---|
| 2-position (Pyridine) | Enhances binding affinity to target kinases |
| 6-position (Pyridine) | Modulates solubility and bioavailability |
| 3-position (Indazole) | Critical for maintaining structural integrity and activity |
Research indicates that modifications at these positions can lead to improved potency and selectivity against specific cancer types .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the indazole family, which is known for its significant role in drug development. Indazole derivatives have been extensively studied for their potential as therapeutic agents against various diseases, including cancer and inflammation. The structural features of 1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid contribute to its biological activity through interactions with specific molecular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 89 | K562 leukemia | 0.014 |
| Compound 93 | HL60 | 8.3 |
| Compound 102 | FGFR1 | 30.2 |
These findings suggest that the compound may exhibit similar potency against specific cancer types by inhibiting key signaling pathways involved in tumor growth and proliferation .
Targeting Kinases
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling and are often overactive in cancers. Research indicates that derivatives of indazole can selectively inhibit kinases such as FGFR (Fibroblast Growth Factor Receptor), which is implicated in various malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of indazole derivatives:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C3 | Aryl group | Enhanced potency |
| C6 | Halogen | Increased selectivity |
These modifications can lead to significant improvements in inhibitory activity against target kinases .
Anti-inflammatory Properties
Indazole derivatives, including this compound, have been evaluated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests a potential application in treating inflammatory diseases.
Future Directions and Case Studies
Ongoing research aims to further elucidate the mechanisms of action and therapeutic potential of this compound through:
Clinical Trials
Investigating the safety and efficacy of this compound in clinical settings will provide insights into its practical applications.
Combination Therapies
Exploring its use in combination with existing therapies could enhance treatment outcomes for patients with resistant forms of cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other indazole-3-carboxylic acid derivatives, particularly those in the SCRA class. Below is a detailed comparison based on synthesis, physicochemical properties, and analytical detection methods:
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Effects :
- The 2,6-dichloropyridinylmethyl group in the target compound introduces steric bulk and polarity compared to the cyclohexylmethyl group in AB-CHMINACA. This may reduce lipid solubility and alter pharmacokinetics .
- Halogen atoms (Cl) in the pyridine ring could enhance metabolic resistance via steric hindrance or electronic effects, though this remains speculative without direct data.
Synthetic Accessibility :
- The synthesis of AB-CHMINACA involves alkylation of methyl 1H-indazole-3-carboxylate with bromomethylcyclohexane, followed by saponification and amidation . For the target compound, bromomethyl-2,6-dichloropyridine would replace bromomethylcyclohexane, requiring specialized halogenated precursors.
Analytical Detection :
- Both compounds can be analyzed via LC-MS, GC-MS, and NMR. However, the dichloropyridine moiety in the target compound would produce distinct mass spectral fragments (e.g., Cl isotope patterns) and NMR signals (aromatic protons adjacent to Cl) .
Physicochemical Properties: AB-CHMINACA exhibits moderate solubility in organic solvents (e.g., 10 mg/mL in DMSO) but is sparingly soluble in aqueous buffers .
Research Findings and Gaps:
- Metabolic Stability : The dichloropyridine group may slow oxidative metabolism compared to cyclohexyl groups, but empirical studies are lacking.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves alkylation of the indazole core followed by functional group transformations. For example:
Core Formation : Start with 1H-indazole-3-carboxylic acid (or its methyl ester). Use Fischer esterification to protect the carboxylic acid group if needed (e.g., methyl 1H-indazole-3-carboxylate) .
Alkylation : React the indazole with (2,6-dichloropyridin-3-yl)methyl bromide or chloride under basic conditions (e.g., potassium tert-butoxide in DMF) to introduce the substituent at the 1-position .
Saponification : If starting from an ester, hydrolyze the methyl ester using aqueous NaOH in methanol to regenerate the carboxylic acid .
Purification : Use flash chromatography (ethyl acetate/hexane gradients) and recrystallization to isolate the final product.
Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC or NMR. Adjust stoichiometry based on steric hindrance from the dichloropyridine moiety .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the dichloropyridine (δ 7.2–8.1 ppm) and indazole (δ 8.3–8.5 ppm) protons .
- Mass Spectrometry : High-resolution LC-MS or GC-MS validates molecular weight and fragmentation patterns .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the carboxylic acid) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained via glacial acetic acid recrystallization) .
Note : Solubility in DMSO or DMF facilitates sample preparation for NMR and LC-MS .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer :
- Solubility : Sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO: ~10 mg/mL; ethanol: ~3 mg/mL). Pre-saturate buffers with the compound for cell-based assays .
- Stability :
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?
Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Dichloropyridine Group : Essential for target binding (e.g., kinase inhibition). Replacing chlorine with fluorine reduces steric bulk but may decrease lipophilicity .
- Indazole Core : Modifying the 3-carboxylic acid to a carboxamide (e.g., adjudin) enhances metabolic stability but reduces solubility .
- Methyl Linker : Shortening the methylene bridge between indazole and pyridine decreases conformational flexibility, potentially lowering affinity .
Q. Experimental Design :
Synthesize analogs via HATU-mediated coupling for amide derivatives .
Test in vitro activity (e.g., IC in cancer cell lines) and compare pharmacokinetic profiles (e.g., plasma half-life in rodent models) .
Q. What are the challenges in detecting and quantifying this compound in biological matrices?
Methodological Answer :
- Matrix Effects : Serum proteins and lipids interfere with LC-MS detection. Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns) .
- Metabolites : Hydroxylation at the pyridine ring or glucuronidation of the carboxylic acid generates metabolites. Employ HR-MS/MS to distinguish parent compound from metabolites .
- Sensitivity : Optimize ionization parameters (e.g., ESI+ for protonated ions) and use internal standards (e.g., deuterated analogs) for quantification .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
Methodological Answer : Contradictions may arise from off-target effects or assay variability. Strategies include:
Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate hypothesized targets (e.g., hexokinase inhibition vs. mitochondrial disruption) .
Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment .
In Silico Modeling : Dock the compound into crystal structures of suspected targets (e.g., ATP-binding pockets) to predict binding modes .
Q. What in vitro and in vivo models are appropriate for studying its antitumor potential?
Methodological Answer :
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
